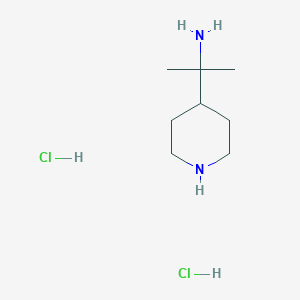

2-(Piperidin-4-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-3-5-10-6-4-7;;/h7,10H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJBBCNYFHWAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864441-10-1 | |

| Record name | 2-(piperidin-4-yl)propan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of piperidine with 2-bromo-2-methylpropane, followed by the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-(Piperidin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C₈H₂₀Cl₂N₂ and a molecular weight of 215.17 g/mol. It consists of a piperidine ring substituted with a propan-2-amine group, placing it within the piperidine family, known for biological activities and medicinal chemistry applications. This compound is used in scientific research, specifically in drug synthesis. It has potential therapeutic applications in pain management and addiction treatment because of its interaction as a potential κ-opioid receptor antagonist.

Research and Biological Activity

- This compound exhibits biological activity, particularly in pharmacology.

- It acts as a potential κ-opioid receptor antagonist, demonstrating a high affinity for κ-opioid receptors in humans, rats, and mice.

- This interaction suggests its therapeutic potential in pain management and addiction treatment.

- The compound can modulate pain responses and influence addiction pathways through its antagonistic effects on κ-opioid receptors.

Synthesis

The synthesis of this compound typically involves alkylation reactions. Large-scale synthesis in industrial settings employs similar alkylation reactions optimized for yield and purity, with carefully controlled reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Applications

This compound serves multiple purposes in various fields:

- Drug Synthesis It is used as a building block in synthesizing various pharmaceuticals.

- Scientific Research It is utilized in chemical research for its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.

2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another piperidine derivative with similar applications.

Uniqueness

2-(Piperidin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

2-(Piperidin-4-yl)propan-2-amine dihydrochloride, also known as a piperidine derivative, is a compound with significant biological activity, particularly in pharmacology. Its molecular formula is C₈H₂₀Cl₂N₂, and it is characterized by a piperidine ring substituted with a propan-2-amine group. This compound has gained attention for its interactions with various biological targets, especially opioid receptors.

Pharmacological Profile

Research indicates that this compound exhibits high affinity for κ-opioid receptors. This interaction suggests potential therapeutic applications in pain management and addiction treatment. The following table summarizes key pharmacological findings related to this compound:

| Biological Target | Activity | Reference |

|---|---|---|

| κ-opioid receptors | High affinity antagonist | |

| NLRP3 inflammasome | Inhibition of pyroptosis | |

| Enzyme modulation | Potential anti-inflammatory |

The mechanism of action of this compound primarily involves its antagonistic effects on κ-opioid receptors. By blocking these receptors, the compound may modulate pain responses and influence addiction pathways. Additionally, it has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Case Studies and Research Findings

- κ-opioid Receptor Antagonism : A study demonstrated that this compound significantly reduces the activation of κ-opioid receptors in vitro, suggesting its potential as a therapeutic agent in managing conditions associated with opioid dependency and pain relief .

- Inflammasome Inhibition : In experiments involving differentiated THP-1 cells, the compound was shown to inhibit NLRP3-dependent pyroptosis effectively. The results indicated a decrease in cell death when treated with the compound compared to control groups, highlighting its anti-inflammatory potential .

- Analogs and Derivatives : Research into various analogs of this compound has revealed structure-activity relationships that enhance its biological activity. Modifications to the piperidine structure have resulted in compounds with improved potency against specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : Common approaches include reductive amination of 4-piperidone with acetone followed by hydrochlorination, or nucleophilic substitution of a piperidin-4-yl precursor with a tert-butylamine derivative. For example, analogous syntheses for piperidine derivatives involve coupling reactions in solvents like dichloromethane with bases such as potassium carbonate .

- Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents (THF) improve solubility of intermediates.

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures improves purity.

- Yield Monitoring : TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and LC-MS (m/z = [M+H]+ for free base: 157.2) track reaction progress .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Purity ≥95% is typical for research-grade material .

- NMR : Confirm structure via ¹H NMR (D₂O, δ 1.4 ppm for tert-butyl group, δ 3.0–3.5 ppm for piperidine protons) .

- Elemental Analysis : Verify chloride content (theoretical: ~22.6% Cl) .

- Impurity Profiling : Identify byproducts (e.g., unreacted piperidine or acetone adducts) via LC-MS .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data observed across different experimental models?

- Methodological Answer :

- Source Identification :

- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC. Adjust storage (e.g., –20°C desiccated) .

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation; validate solubility in assay buffers via dynamic light scattering .

- Model Variability :

- Cross-validate in primary cells vs. immortalized lines (e.g., HEK293 vs. neuronal cultures).

- Use orthogonal assays (e.g., radioligand binding vs. cAMP accumulation) .

Q. How can the interaction of this compound with target receptors be elucidated using computational and experimental approaches?

- Methodological Answer :

- Computational :

- Docking Studies : AutoDock Vina with receptor crystal structures (e.g., GPCRs) to predict binding pockets. Adjust protonation states for the dihydrochloride salt .

- Experimental :

- Radioligand Binding : Compete with ³H-labeled ligands (e.g., σ-receptor assays) to calculate Ki values .

- SPR (Surface Plasmon Resonance) : Immobilize receptors on chips; measure real-time binding kinetics (kon/koff) .

Safety and Handling

Q. What are the critical safety considerations and essential PPE for handling this compound?

- Methodological Answer :

- Hazards : Potential irritant (skin/eyes); avoid inhalation of dust .

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradiction Analysis

Q. How can conflicting results in cytotoxicity assays be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Ensure linearity across 3–4 log units (e.g., 1 nM–10 μM) to rule out off-target effects at high concentrations .

- Control Experiments : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

- Replicate Consistency : Use intra- and inter-lab replicates (n ≥ 3) to assess variability .

Reference Table: Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18, 254 nm, 0.1% TFA | 0.1% impurities | |

| LC-MS | ESI+, m/z 157.2 (free base) | 0.01% | |

| ¹H NMR | 400 MHz, D₂O | 5% impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.